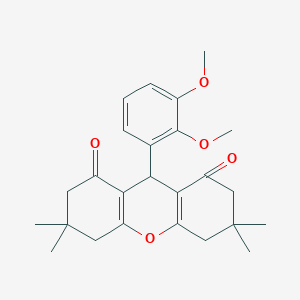

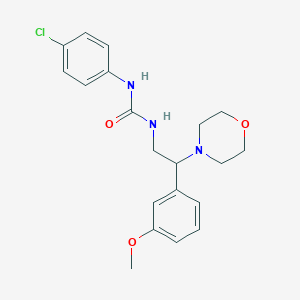

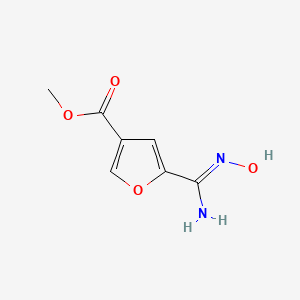

![molecular formula C16H18O2S4 B2480328 3-[(2-{[3-氧代-3-(2-噻吩基)丙基]硫基}乙基)硫基]-1-(2-噻吩基)-1-丙酮 CAS No. 882748-93-8](/img/structure/B2480328.png)

3-[(2-{[3-氧代-3-(2-噻吩基)丙基]硫基}乙基)硫基]-1-(2-噻吩基)-1-丙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The study and synthesis of sulfur-containing organic compounds are of significant interest due to their diverse applications in materials science, pharmaceuticals, and organic synthesis. Compounds with complex sulfur linkages, such as thioethers and thioketones, offer unique reactivity and properties that can be exploited in various chemical transformations and as intermediates in the synthesis of more complex molecules.

Synthesis Analysis

Synthesis approaches for sulfur-containing compounds often involve strategies such as thiol-ene reactions, the use of sulfur-transfer reagents, or catalytic processes to introduce or manipulate sulfur-containing functional groups. For example, the preparation of sulfuric acid esters through reactions involving silicapropylsulfanyl groups demonstrates the versatility of sulfur in synthesis (Niknam & Saberi, 2009)[https://consensus.app/papers/preparation-acid-33silicapropylsulfanylpropylester-niknam/510b0f6f84d75d2ca32304c553c12387/?utm_source=chatgpt].

Molecular Structure Analysis

The molecular structure of sulfur-containing compounds can be elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods provide insights into the arrangement of atoms, stereochemistry, and electronic properties of the molecules. For instance, crystal structure analysis has revealed intricate details about the arrangement of sulfur atoms within organic frameworks (Feng, 2013)[https://consensus.app/papers/synthesis-crystal-structure-feng/848378eb94195684b70f49785a67014e/?utm_source=chatgpt].

Chemical Reactions and Properties

Sulfur-containing compounds participate in a wide range of chemical reactions, including oxidation-reduction, nucleophilic substitution, and addition reactions. Their chemical properties are influenced by the nature of the sulfur functional groups, which can act as nucleophiles, electrophiles, or radicals under different conditions. For example, sulfur esters serve as catalysts in formylation and acetylation reactions, demonstrating the functional versatility of sulfur (Niknam & Saberi, 2009)[https://consensus.app/papers/preparation-acid-33silicapropylsulfanylpropylester-niknam/510b0f6f84d75d2ca32304c553c12387/?utm_source=chatgpt].

科学研究应用

有机合成中的催化作用:与查询化合物密切相关的硫酸衍生物已被用作催化剂。例如,硫酸([3-(3-硅丙基)硫基]丙基)酯用于醇的甲酰化和乙酰化,在温和条件下提供良好至优异的产率 (Niknam & Saberi, 2009)。

噻吩的合成:对芳基3-氧代丙二硫酸酯和3-氨基-1-芳基-3-硫代-1-丙酮等与所询化合物在结构上相似的化合物的研究表明它们在构建各种取代噻吩方面的实用性。这些化合物可作为进一步化学合成的中间体 (Samuel et al., 2008)。

新型有机化合物的制备:研究表明了合成新类化合物的方法,例如2-硫基-6-(2-噻吩基)吡啶-3-碳腈,这些方法可能适用于所查询化合物的合成和修饰 (Abdelriheem et al., 2015)。

材料科学应用:聚(噻吩硫醚)的合成和表征,这可能与所询化合物的结构框架相关,已被探讨用于材料科学的潜在应用,特别是在导电聚合物的背景下 (Chahma, 2005)。

药物合成:某些化合物的衍生物,如乙酸乙酯3-氧代-3-(2-噻吩基)丙酸乙酯,已被用于立体选择性生物还原过程,这是生产某些药物的关键步骤 (Ren et al., 2019)。

属性

IUPAC Name |

3-[2-(3-oxo-3-thiophen-2-ylpropyl)sulfanylethylsulfanyl]-1-thiophen-2-ylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O2S4/c17-13(15-3-1-7-21-15)5-9-19-11-12-20-10-6-14(18)16-4-2-8-22-16/h1-4,7-8H,5-6,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHXFPTNLKHRFPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)CCSCCSCCC(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O2S4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2-{[3-Oxo-3-(2-thienyl)propyl]sulfanyl}ethyl)sulfanyl]-1-(2-thienyl)-1-propanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

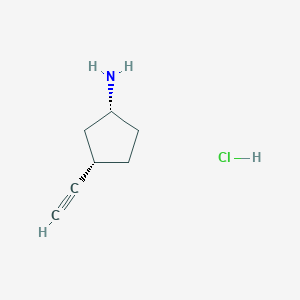

![8-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2480253.png)

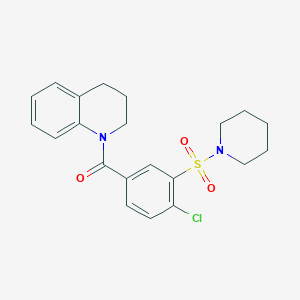

![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2480255.png)

![1-(Chloromethyl)-3-(2-ethoxyethyl)bicyclo[1.1.1]pentane](/img/structure/B2480257.png)

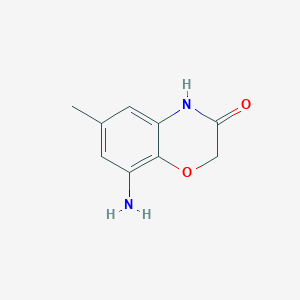

![1-(3-methoxypropyl)-N-(3-morpholinopropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2480259.png)